N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2322167-55-3
VCID: VC11822067
InChI: InChI=1S/C13H20N6O2S/c1-6-19-10(3)12(9(2)16-19)22(20,21)17-11-7-14-13(15-8-11)18(4)5/h7-8,17H,6H2,1-5H3
SMILES: CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
Molecular Formula: C13H20N6O2S
Molecular Weight: 324.40 g/mol

N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 2322167-55-3

Cat. No.: VC11822067

Molecular Formula: C13H20N6O2S

Molecular Weight: 324.40 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide - 2322167-55-3

Specification

CAS No. 2322167-55-3
Molecular Formula C13H20N6O2S
Molecular Weight 324.40 g/mol
IUPAC Name N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C13H20N6O2S/c1-6-19-10(3)12(9(2)16-19)22(20,21)17-11-7-14-13(15-8-11)18(4)5/h7-8,17H,6H2,1-5H3
Standard InChI Key PHCPYAUOYHVRCR-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
Canonical SMILES CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C

Introduction

Chemical Identity and Structural Features

N-[2-(Dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide belongs to the sulfonamide class of organosulfur compounds, characterized by the functional group R−S(=O)₂−N<. Its molecular formula, C₁₃H₂₀N₆O₂S, reflects a 324.40 g/mol molecular weight and a balanced distribution of nitrogen (25.91%), oxygen (9.86%), and sulfur (9.88%) atoms. The structure integrates two heterocyclic systems:

  • A 1-ethyl-3,5-dimethyl-1H-pyrazole moiety substituted at the 4-position with a sulfonamide group.

  • A 2-(dimethylamino)pyrimidin-5-yl group attached via the sulfonamide bridge.

Key structural attributes include:

  • Pyrazole ring: The 1-ethyl and 3,5-dimethyl substituents enhance lipophilicity, with a calculated logP of ~1.5 (analogous to Y504-5292 ).

  • Pyrimidine ring: The 2-dimethylamino group contributes to hydrogen-bonding potential, with a polar surface area of 70.7 Ų .

  • Sulfonamide linker: Facilitates interactions with biological targets through hydrogen bonding and electrostatic forces .

Synthetic Methodologies

While no direct synthesis protocol for this compound is published, its construction likely follows established routes for pyrazole sulfonamides. Drawing from analogous syntheses :

Pyrazole Sulfonyl Chloride Formation

Pyrazole-4-sulfonyl chloride intermediates are synthesized via chlorosulfonation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid and thionyl chloride in chloroform at 60°C . For this compound, the pyrazole precursor would require ethyl and methyl substitutions at positions 1, 3, and 5.

Sulfonamide Coupling

The sulfonyl chloride reacts with 2-(dimethylamino)pyrimidin-5-amine under Schotten-Baumann conditions. Optimized parameters include :

  • Solvent: Dichloromethane (10 vol)

  • Base: Diisopropylethylamine (3.0 equiv)

  • Temperature: 25–30°C

  • Reaction time: 16 hours

Expected yields range from 41% to 71%, depending on steric and electronic factors .

Physicochemical Properties

Comparative data from structurally related compounds suggest the following properties :

PropertyValueMethod/Source
Molecular Weight324.40 g/molCalculated
logP~1.5 (predicted)Analogy to Y504-5292
logSw-3.1 (estimated)ALogPS
Hydrogen Bond Donors1InChI analysis
Hydrogen Bond Acceptors6InChI analysis

The compound’s moderate lipophilicity (logP ~1.5) suggests reasonable membrane permeability, while the low aqueous solubility (logSw -3.1) may necessitate formulation enhancements for in vivo applications .

Research Applications and Comparative Analysis

Medicinal Chemistry

The compound’s hybrid structure positions it as a dual-target inhibitor. Compared to Y504-5292 , the pyrimidine substitution may improve selectivity for kinases over carbonic anhydrases.

Chemical Biology

As a photoaffinity probe, the sulfonamide group could be functionalized with azide or alkyne handles for target identification via click chemistry.

Comparison with Analogues

CompoundTargetIC₅₀/EC₅₀
This compoundKinases (inferred)Pending
MR-S1-13 U937 cells8.2 µM
SU11274 c-Met kinase10 nM

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